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molecular formula C10H7BrN2O B3052541 Pyridine, 3-bromo-5-(3-pyridinyloxy)- CAS No. 422557-19-5

Pyridine, 3-bromo-5-(3-pyridinyloxy)-

Cat. No. B3052541
M. Wt: 251.08 g/mol
InChI Key: ZFCIOASKNKWOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598345B2

Procedure details

A mixture of 3-bromo-5-fluoropyridine (1.5 g, 8.5 mmol, 1.0 eq), 3-hydroxypyridine (970 mg, 10.2 mmol, 1.20 eq), and potassium carbonate (1.8 g, 13 mmol, 1.5 eq) in DMF (30 mL) was heated at 200° C. for 30 minutes in the microwave. The reaction mixture was diluted with 3M LiCl and extracted (3×) with CH2Cl2. The combined organics were dried (MgSO4), filtered, and concentrated in vacuo to give 2.0 g (94%) of the title compound as a brown liquid: 1H NMR (400 MHz, DMSO-d6) δ 8.54 (d, J=1.8 Hz, 1H), 8.49 (d, J=2.8 Hz, 1H), 8.46-8.44 (m, 2H), 7.85 (t, J=2.2 Hz, 1H), 7.60 (ddd, J=8.4, 2.9, 1.2 Hz, 1H), 7.48 (dd, J=8.4, 4.6 Hz, 1H); ES-MS [M+1]+:251.0.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6](F)[CH:7]=1.[OH:9][C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.[Li+].[Cl-]>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:9][C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)F
Name
Quantity
970 mg
Type
reactant
Smiles
OC=1C=NC=CC1
Name
Quantity
1.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Li+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted (3×) with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)OC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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